molecular formula C18H19Cl2NO3 B5561473 cyclopentyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

cyclopentyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5561473
M. Wt: 368.3 g/mol
InChI Key: ZPTIMAWRWNVKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been extensively studied for their diverse chemical and physical properties. The compound has garnered attention due to its interesting molecular structure and the potential for various chemical applications.

Synthesis Analysis

The synthesis of related compounds involves cycloaddition reactions, typically starting from simpler organic molecules. For instance, a study demonstrated the synthesis of 1,4,5,6-tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates from the cycloaddition of 2H-1,4-oxazin-2-ones and alkene compounds (Dubois et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction. For example, Albov et al. (2005) studied a structurally similar compound using single-crystal X-ray diffraction, highlighting the intricate molecular arrangements and the formation of certain molecular aggregates (Albov et al., 2005).

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclopentyl and cyclohexyl annealed pyridines, which include compounds like cyclopentyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, can be synthesized through a one-pot, four-component process. This process involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting its utility in creating complex heterocyclic structures (Yehia, Polborn, & Müller, 2002).

Crystal Structure and Hydrogen Bonding Studies

  • The crystal structures of related compounds, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined to understand their conformation and hydrogen bonding patterns. These studies are crucial in determining the physical and chemical properties of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Transformations and Derivative Synthesis

  • The chemical transformation of cyclopenta[c]pyrrole derivatives has been explored, leading to various novel compounds. Such transformations demonstrate the versatility of cyclopentyl-based compounds in synthesizing diverse chemical structures (Bell et al., 1977).

Antibacterial Activity

  • Compounds structurally related to cyclopentyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate have been studied for their antibacterial properties. These studies are indicative of the potential biomedical applications of such compounds (Anusevičius et al., 2014).

Chemical Reactivity and Compound Synthesis

  • The reactivity of cyclopentyl-based compounds in various chemical reactions has been a subject of interest. For example, studies on the synthesis of cyclopentathiophenacetic acid derivatives from related structures demonstrate the broad applicability of these compounds in organic synthesis (Jilale et al., 1993).

Electrochemical Applications

  • Cyclopentyl derivatives have been characterized for their potential use in electrochemical applications, such as in supercapacitors. This highlights the importance of these compounds in the field of materials science and engineering (Fusalba et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

cyclopentyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-10-16(18(23)24-11-5-2-3-6-11)12(9-15(22)21-10)17-13(19)7-4-8-14(17)20/h4,7-8,11-12H,2-3,5-6,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTIMAWRWNVKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)Cl)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.